

3-Chloro-6-(trifluoromethyl)pyridazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-6-(trifluoromethyl)pyridazine
Cat. No.:	B1416223

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-6-(trifluoromethyl)pyridazine**

Introduction: A Key Fluorinated Heterocycle in Modern Chemistry

In the landscape of synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of innovation. **3-Chloro-6-(trifluoromethyl)pyridazine** stands out as a pivotal building block, offering a unique combination of reactive sites and physicochemical properties. Its structure, featuring an electron-deficient pyridazine ring, a reactive chlorine atom, and a metabolically robust trifluoromethyl group, provides chemists with a versatile platform for constructing complex molecular architectures.

This guide serves as a technical resource for researchers and scientists, delving into the core chemical principles of **3-Chloro-6-(trifluoromethyl)pyridazine**. We will explore its structural attributes, reactivity profile, and its proven applications in synthetic protocols, providing both foundational knowledge and practical, field-proven insights into its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to its application. This section outlines the formal nomenclature, structure, and key identifiers for **3-Chloro-6-**

(trifluoromethyl)pyridazine.

IUPAC Name and Synonyms

- IUPAC Name: **3-Chloro-6-(trifluoromethyl)pyridazine**
- Synonyms: 3-Chloro-6-(trifluoromethyl)-1,2-diazine, Pyridazine, 3-chloro-6-(trifluoromethyl)-
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure

The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. A chlorine atom is substituted at the 3-position, and a trifluoromethyl group is at the 6-position.

Caption: 2D Structure of **3-Chloro-6-(trifluoromethyl)pyridazine**

Key Identifiers and Properties

Quantitative data for this compound are summarized below, providing essential information for experimental design and safety assessments.[\[4\]](#)[\[5\]](#)

Property	Value	Reference
CAS Number	258506-68-2	[4]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[4]
Molecular Weight	182.53 g/mol	[4]
Appearance	White to off-white solid	[1]
Melting Point	55-59 °C	[5]
Boiling Point	233.3 ± 35.0 °C at 760 mmHg	[5]
SMILES	FC(F)(F)c1ccc(Cl)nn1	[6]
InChI Key	AZNKQIFEMQHORS-UHFFFAOYSA-N	[6]

Physicochemical Characteristics and Reactivity

The synthetic utility of **3-Chloro-6-(trifluoromethyl)pyridazine** is a direct consequence of the electronic interplay between its constituent parts. The pyridazine ring, inherently electron-deficient due to the two nitrogen atoms, is made significantly more so by the potent electron-withdrawing effects of the trifluoromethyl group.

This electronic depletion has two primary consequences:

- Activation of the C-Cl Bond: The carbon atom at the 3-position becomes highly electrophilic. This significantly activates the C-Cl bond, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions.
- Modulation of Ring Reactivity: The overall electron-poor nature of the heterocycle influences its participation in various reactions, particularly metal-catalyzed cross-coupling processes.

The relative reactivity of chlorodiazines is a well-studied area, with the positions of the nitrogen atoms and substituents dictating the susceptibility to nucleophilic attack.^[7] In this case, the combination of the pyridazine core and the $-CF_3$ group makes the C3 position a reliable and predictable site for functionalization.

Applications in Synthetic Chemistry

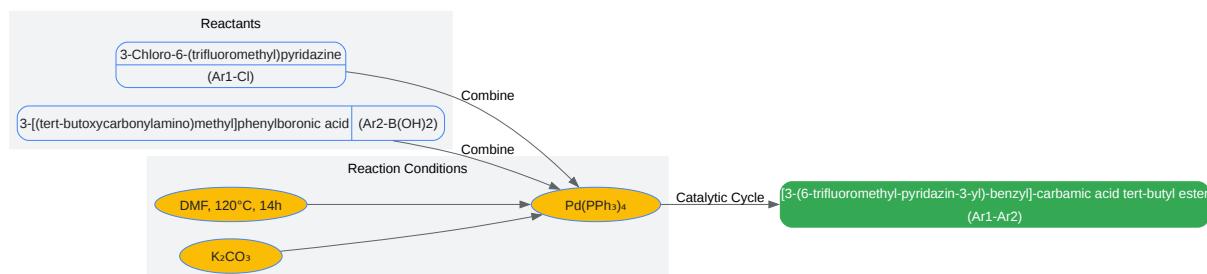
The primary role of **3-Chloro-6-(trifluoromethyl)pyridazine** in research and development is as a versatile intermediate or building block. Its predictable reactivity allows for its incorporation into larger, more complex molecules with high efficiency.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

A prime example of its application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. The protocol below, adapted from a documented synthesis, demonstrates the reaction of **3-Chloro-6-(trifluoromethyl)pyridazine** with a boronic acid derivative.^[6]

Objective: To synthesize [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester.

Materials:


- 3-[(tert-butoxycarbonylamo)ethyl]phenylboronic acid (1.0 eq)
- **3-Chloro-6-(trifluoromethyl)pyridazine** (1.0 eq)
- Potassium carbonate (K_2CO_3) (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 eq)
- N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

- Combine 3-[(tert-butoxycarbonylamo)ethyl]phenylboronic acid (500 mg, 1.99 mmol), **3-chloro-6-(trifluoromethyl)pyridazine** (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99 mmol) in a reaction vessel containing DMF (5 mL).[6]
- Purge the solution with an inert gas (e.g., nitrogen or argon) and evacuate the vessel three times to ensure an oxygen-free atmosphere.[6]
- Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the reaction mixture.[6]
- Seal the reaction vessel and heat the mixture to 120 °C for 14 hours.[6]
- After cooling the reaction to room temperature, unseal the vessel and pour the mixture into water.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the crude product. The reported yield for this procedure is 92% of [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a brown solid.[6]

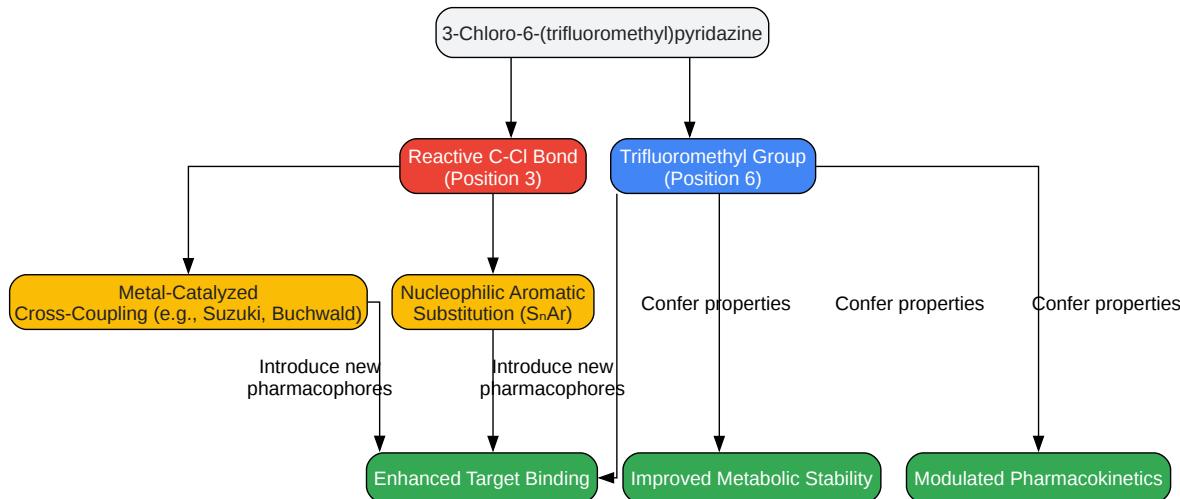
Workflow Visualization: Suzuki Coupling

The following diagram illustrates the key components and transformation in the described Suzuki coupling protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki cross-coupling reaction.

Significance in Drug Discovery and Development


The structural motifs present in **3-Chloro-6-(trifluoromethyl)pyridazine** are highly valued in medicinal chemistry for their ability to enhance the pharmacological properties of drug candidates.

- The Pyridazine Scaffold: As a bioisosteric replacement for a phenyl ring, the pyridazine core can improve solubility and polarity while offering unique hydrogen bond accepting vectors via its nitrogen atoms.^[8] This can lead to enhanced binding at target proteins and improved pharmacokinetic profiles.^[8] The pyridazine heterocycle is a feature in several approved drugs.^[8]

- The Trifluoromethyl Group: The $-CF_3$ group is a "superstar" substituent in drug design. Its inclusion often leads to:
 - Increased Metabolic Stability: It blocks sites susceptible to oxidative metabolism (e.g., P450 enzymes).[9]
 - Enhanced Lipophilicity: This can improve membrane permeability and cell uptake.[9]
 - Improved Binding Affinity: The strong electronegativity of the group can lead to favorable interactions with protein targets.[9]

Logical Framework for Application in Drug Discovery

The utility of this compound in a drug discovery program stems from a logical progression: the inherent features of the molecule enable specific synthetic transformations, which in turn confer desirable biological properties to the final compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 258506-68-2 | 3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]
- 2. parchem.com [parchem.com]
- 3. 258506-68-2 | 3-Chloro-6-trifluoromethyl-pyridazine - Fluoropharm [fluoropharm.com]
- 4. scbt.com [scbt.com]

- 5. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsra [chemsra.com]
- 6. 258506-68-2 | 3-Chloro-6-(trifluoromethyl)pyridazine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [3-Chloro-6-(trifluoromethyl)pyridazine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1416223#3-chloro-6-trifluoromethyl-pyridazine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com